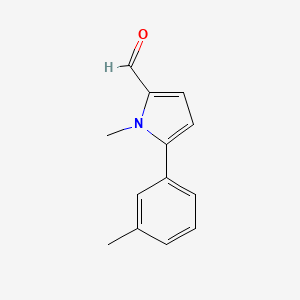
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1H-Pyrrole-2-carboxaldéhyde, 1-méthyl-5-(3-méthylphényl)- est un composé organique appartenant à la famille des pyrroles. Les pyrroles sont des composés organiques aromatiques hétérocycliques, caractérisés par une structure cyclique à cinq chaînons contenant un atome d'azote. Ce composé spécifique présente un groupe méthyle en position 1 et un groupe 3-méthylphényle en position 5, ce qui en fait un dérivé pyrrolique substitué.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1H-Pyrrole-2-carboxaldéhyde, 1-méthyl-5-(3-méthylphényl)- peut être synthétisé par différentes méthodes. Une approche courante implique la réaction de Vilsmeier-Haack, où un pyrrole substitué réagit avec un agent formylant comme le DMF (diméthylformamide) et le POCl₃ (oxychlorure de phosphore) pour introduire le groupe formyle en position 2.
Méthodes de production industrielle : La production industrielle de ce composé implique généralement des techniques de synthèse organique à grande échelle. Le processus peut inclure l'utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité de la formylation et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions : Le 1H-Pyrrole-2-carboxaldéhyde, 1-méthyl-5-(3-méthylphényl)- subit diverses réactions chimiques, notamment:
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
Réduction : Le groupe aldéhyde peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, où des substituants tels que les halogènes ou les groupes nitro sont introduits.
Réactifs et conditions courants:
Oxydation : KMnO₄ en milieu acide ou neutre.
Réduction : NaBH₄ dans le méthanol ou l'éthanol.
Substitution : Halogénation utilisant le brome (Br₂) en présence d'un catalyseur comme le fer (Fe).
Principaux produits:
Oxydation : Acide 1H-pyrrole-2-carboxylique, 1-méthyl-5-(3-méthylphényl)-
Réduction : 1H-Pyrrole-2-méthanol, 1-méthyl-5-(3-méthylphényl)-
Substitution : Divers dérivés halogénés ou nitro-substitués.
Applications de recherche scientifique
Le 1H-Pyrrole-2-carboxaldéhyde, 1-méthyl-5-(3-méthylphényl)- a des applications diverses dans la recherche scientifique:
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son rôle dans le développement de médicaments, en particulier dans la conception de molécules pouvant interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres matériaux nécessitant des fonctionnalités spécifiques d'aldéhydes aromatiques.
Mécanisme d'action
Le mécanisme par lequel le 1H-Pyrrole-2-carboxaldéhyde, 1-méthyl-5-(3-méthylphényl)- exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, modifiant leur activité. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou l'ADN, ce qui peut entraîner des changements dans la fonction cellulaire.
Composés similaires:
1H-Pyrrole-2-carboxaldéhyde : N'a pas les substituants méthyle et 3-méthylphényle, ce qui le rend moins encombré stériquement.
1H-Pyrrole-2-carboxaldéhyde, 1-méthyl- : Structure similaire mais sans le groupe 3-méthylphényle, affectant sa réactivité et ses applications.
1H-Pyrrole-2-carboxaldéhyde, 5-méthyl- : Substitué en position 5 par un groupe méthyle, modifiant ses propriétés chimiques.
Unicité : Le 1H-Pyrrole-2-carboxaldéhyde, 1-méthyl-5-(3-méthylphényl)- est unique en raison de son motif de substitution spécifique, qui influence sa réactivité et ses applications potentielles. La présence à la fois d'un groupe méthyle et d'un groupe 3-méthylphényle fournit des effets stériques et électroniques distincts, ce qui le rend précieux dans les synthèses chimiques spécialisées et les applications de recherche.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific aromatic aldehyde functionalities.
Mécanisme D'action
The mechanism by which 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxaldehyde: Lacks the methyl and 3-methylphenyl substituents, making it less sterically hindered.
1H-Pyrrole-2-carboxaldehyde, 1-methyl-: Similar structure but without the 3-methylphenyl group, affecting its reactivity and applications.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Substituted at the fifth position with a methyl group, altering its chemical properties.
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a methyl and a 3-methylphenyl group provides distinct steric and electronic effects, making it valuable in specialized chemical syntheses and research applications.
Propriétés
Numéro CAS |
912763-29-2 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-methyl-5-(3-methylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-11(8-10)13-7-6-12(9-15)14(13)2/h3-9H,1-2H3 |
Clé InChI |
QTKVZTSHXKWVRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=C(N2C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


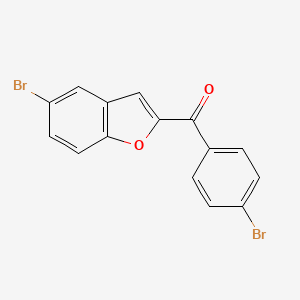
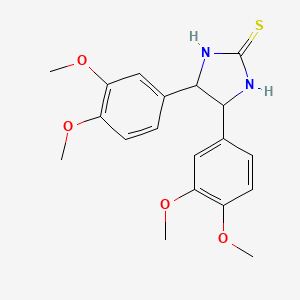
![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)

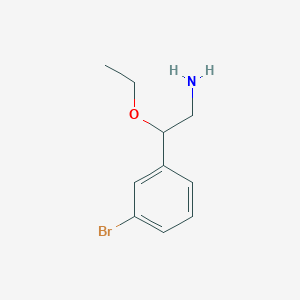
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)


![2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-](/img/structure/B12120981.png)

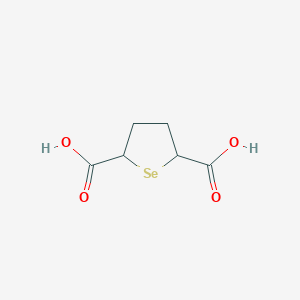

![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)
![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)
